molecular formula C13H15F2N3O3S B1680903 Genaconazole CAS No. 120924-80-3

Genaconazole

Cat. No.: B1680903
CAS No.: 120924-80-3
M. Wt: 331.34 g/mol
InChI Key: HFGZFHCWKKQGIS-NOZJJQNGSA-N
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Preparation Methods

Chemical Reactions Analysis

Genaconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triazole moiety plays a crucial role in its antifungal activity. Common reagents used in these reactions include lanosterol 14α-demethylase inhibitors, which inhibit ergosterol synthesis . The major products formed from these reactions are typically related to the inhibition of fungal cell membrane synthesis .

Biological Activity

Genaconazole, a potent triazole antifungal agent, has garnered attention for its biological activity against various fungal infections. This article explores the pharmacokinetics, efficacy, and clinical applications of this compound, supported by data tables and case studies.

1. Pharmacokinetics

This compound is characterized as a racemic mixture containing 50% of the active RR enantiomer and 50% of the inactive SS enantiomer. The pharmacokinetic profile of this compound indicates significant absorption and prolonged half-life, making it suitable for systemic treatment.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (maximum concentration)1.7 µg/ml
Tmax (time to Cmax)4.0 - 4.2 hours
Half-life (t1/2)50 - 83 hours
Bioavailability100% (oral and IV)
Urinary excretion76-78% of dose

The studies show that after a single oral dose of 200 mg, this compound exhibits a high degree of absorption with minimal biotransformation, primarily excreted unchanged in urine .

2. Efficacy Against Fungal Infections

This compound demonstrates significant antifungal activity against various pathogens, particularly in immunocompromised patients. It has shown superior efficacy compared to other antifungals, such as ketoconazole, in clinical settings.

Table 2: Comparative Efficacy in Animal Models

Study TypePathogenTreatmentOutcome
In vivo modelCandida spp.This compoundSuperior to ketoconazole
Immunocompromised modelAspergillus fumigatusThis compound + G-CSFProlonged survival compared to controls

In a study involving granulocyte colony-stimulating factor (G-CSF) combined with this compound, results indicated that this combination significantly improved survival rates in mice infected with Aspergillus fumigatus .

3. Clinical Case Studies

Recent case studies have highlighted the practical applications of this compound in treating severe fungal infections that are resistant to standard therapies.

Case Study Overview: Breakthrough Fungal Infection

A notable case reported by Dr. Keiji Okinaka involved a patient with a disseminated filamentous fungal infection that broke through echinocandin antifungal treatment. The patient was subsequently treated with this compound, leading to improved clinical outcomes .

4. Conclusion

This compound's unique pharmacokinetic properties and broad-spectrum antifungal activity make it a valuable option for treating systemic mycoses, particularly in immunocompromised patients. Its efficacy in overcoming resistant fungal strains positions it as an important agent in the evolving landscape of antifungal therapy.

5. References

  • Pharmacokinetics of this compound in healthy volunteers.
  • Case study on breakthrough fungal infections.
  • Efficacy studies comparing this compound with other antifungals.
  • Clinical implications and future directions for antifungal therapy.

Properties

CAS No.

120924-80-3

Molecular Formula

C13H15F2N3O3S

Molecular Weight

331.34 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1

InChI Key

HFGZFHCWKKQGIS-NOZJJQNGSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C

Appearance

Solid powder

Key on ui other cas no.

121650-83-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

genaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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